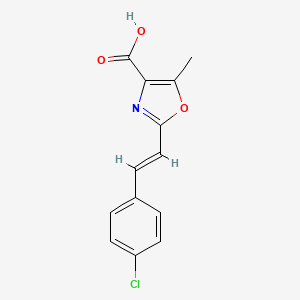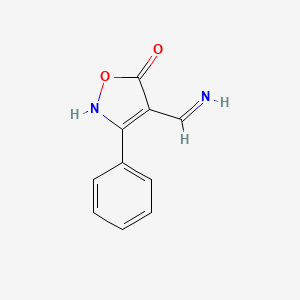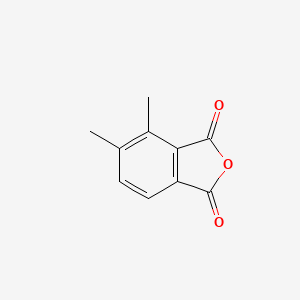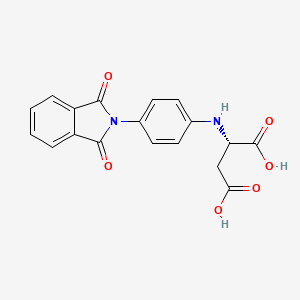
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a succinic acid backbone with an amino group attached to a phenyl ring, which is further connected to a 1,3-dioxoisoindolin moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a succinic acid derivative and a 4-(1,3-dioxoisoindolin-2-yl)phenylamine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
科学的研究の応用
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing various cellular processes.
類似化合物との比較
Similar Compounds
®-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid: The enantiomer of the compound with a different spatial arrangement of atoms.
N-Phenylsuccinimide: A structurally related compound with similar functional groups.
Phthalimide derivatives: Compounds containing the 1,3-dioxoisoindolin moiety, used in various chemical applications.
Uniqueness
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid stands out due to its specific stereochemistry and the presence of both the succinic acid and 1,3-dioxoisoindolin moieties
特性
CAS番号 |
834894-52-9 |
|---|---|
分子式 |
C18H14N2O6 |
分子量 |
354.3 g/mol |
IUPAC名 |
(2S)-2-[4-(1,3-dioxoisoindol-2-yl)anilino]butanedioic acid |
InChI |
InChI=1S/C18H14N2O6/c21-15(22)9-14(18(25)26)19-10-5-7-11(8-6-10)20-16(23)12-3-1-2-4-13(12)17(20)24/h1-8,14,19H,9H2,(H,21,22)(H,25,26)/t14-/m0/s1 |
InChIキー |
GZMVVQWJSGTUSE-AWEZNQCLSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
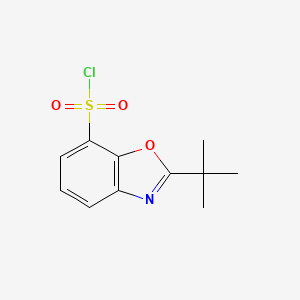
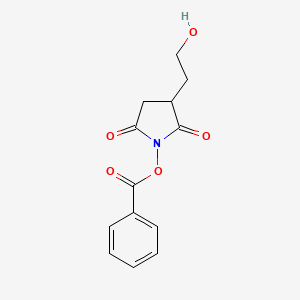
![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)
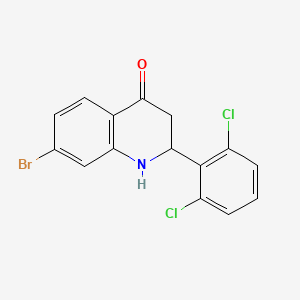
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)
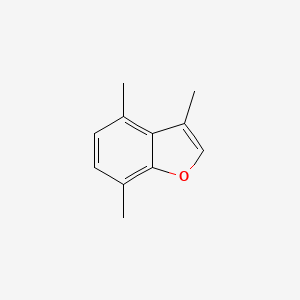
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
